Hydrogen‑Bond Donor Reduction—Quantified Physicochemical Differentiation from 2‑Oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic Acid
N1‑Methylation eliminates the lactam N–H proton, reducing the hydrogen‑bond donor (HBD) count from 2 in 2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid (C₉H₆N₂O₃) to 1 in the target compound (C₁₀H₈N₂O₃) [1]. The computed XLogP3 value for 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid is 0.3, reflecting the lipophilicity increase conferred by the methyl cap [1]. The rotatable bond count remains 1, ensuring comparable conformational rigidity between the methylated and non‑methylated forms [1].
| Evidence Dimension | Hydrogen‑bond donor count and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBD = 1; XLogP3 = 0.3; Rotatable bonds = 1 |
| Comparator Or Baseline | 2‑Oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid: HBD = 2; XLogP3 not reported for des‑methyl analog; Rotatable bonds = 1 |
| Quantified Difference | ΔHBD = −1 (50 % reduction) relative to des‑methyl comparator |
| Conditions | Computed descriptors from PubChem (Cactvs 3.4.6.11 / XLogP3 3.0) |
Why This Matters
A 50 % reduction in hydrogen‑bond donor count directly affects aqueous solubility, membrane permeability, and the likelihood of engaging protein targets that require dual N–H contacts; procurement for medicinal chemistry campaigns should require the N1‑methylated variant if structure‑activity relationship (SAR) data indicate that the N–H proton is detrimental to potency or selectivity.
- [1] PubChem CID 97619549: Computed Properties section—Hydrogen Bond Donor Count (1), XLogP3 (0.3), Rotatable Bond Count (1). National Center for Biotechnology Information, 2025. View Source
